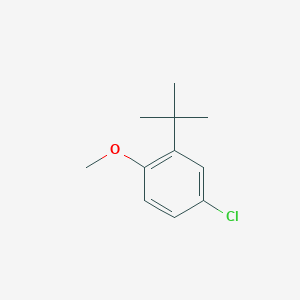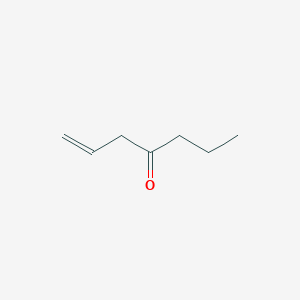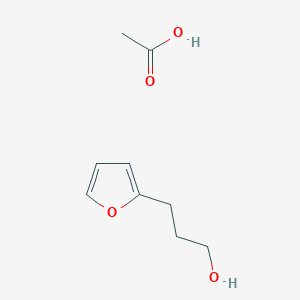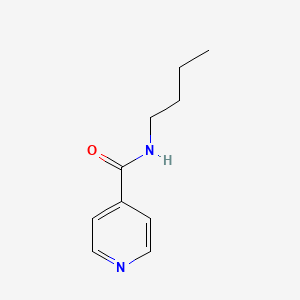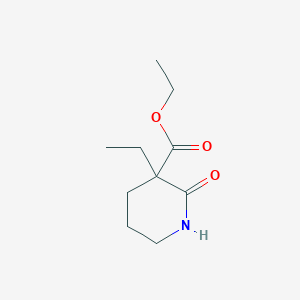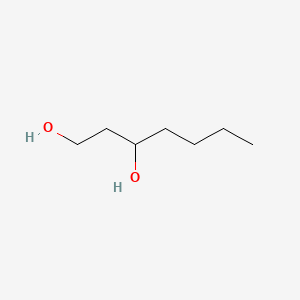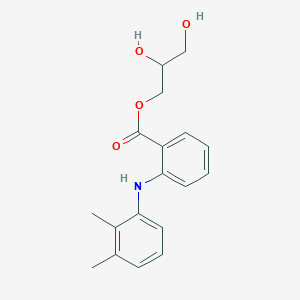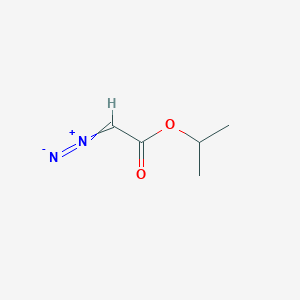![molecular formula C7H20OSi2 B14719264 Trimethyl[(trimethylsilyl)methoxy]silane CAS No. 18297-68-2](/img/structure/B14719264.png)
Trimethyl[(trimethylsilyl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxytrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methanol in the presence of a base such as pyridine . The reaction typically proceeds as follows:
(CH3)3SiCl+CH3OH→(CH3)3SiOCH3+HCl
Industrial Production Methods
Industrial production of methoxytrimethylsilane involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methoxytrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methoxy group with other functional groups.
Hydrolysis: In the presence of water, methoxytrimethylsilane hydrolyzes to form trimethylsilanol and methanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Trimethylsilanol: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions with various nucleophiles.
Scientific Research Applications
Methoxytrimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
Methoxytrimethylsilane exerts its effects primarily through the formation of a hydrophobic layer on surfaces. The trimethylsilyl group interacts with the surface, reducing its surface energy and increasing water contact angles . This mechanism is particularly useful in creating water-repellent coatings and enhancing the stability of modified materials .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH, used in the semiconductor industry.
Tris(trimethylsilyl)silane: A reducing agent used in radical-based reactions.
Uniqueness
Methoxytrimethylsilane is unique due to its ability to provide hydrophobic coatings with high water contact angles and low surface energy. Its chemical inertness and large molecular volume make it particularly useful in applications requiring stability and resistance to environmental factors .
Properties
IUPAC Name |
trimethyl(trimethylsilylmethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20OSi2/c1-9(2,3)7-8-10(4,5)6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEUAOKFFYVULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502107 |
Source


|
| Record name | Trimethyl[(trimethylsilyl)methoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-68-2 |
Source


|
| Record name | Trimethyl[(trimethylsilyl)methoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



